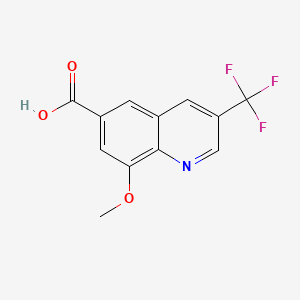

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid

描述

属性

分子式 |

C12H8F3NO3 |

|---|---|

分子量 |

271.19 g/mol |

IUPAC 名称 |

8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid |

InChI |

InChI=1S/C12H8F3NO3/c1-19-9-4-7(11(17)18)2-6-3-8(12(13,14)15)5-16-10(6)9/h2-5H,1H3,(H,17,18) |

InChI 键 |

WHRYABBQFZXRBR-UHFFFAOYSA-N |

规范 SMILES |

COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)C(F)(F)F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic synthesis starting from appropriately substituted quinoline precursors or constructing the quinoline core with the desired substituents introduced via functional group transformations.

Key synthetic challenges include:

- Introduction of the trifluoromethyl group at position 3

- Selective methoxylation at position 8

- Installation of the carboxylic acid group at position 6

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is commonly introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide, Ruppert-Prakash reagent (TMS-CF3), or via metal-catalyzed coupling reactions. However, direct trifluoromethylation on quinoline derivatives can be challenging due to regioselectivity and electronic effects.

An alternative approach is to start with trifluoromethylated building blocks or to introduce the trifluoromethyl group early in the synthesis on a suitable intermediate, then proceed with quinoline ring formation.

Methoxylation at Position 8

The methoxy group at position 8 can be introduced by nucleophilic aromatic substitution or by methylation of a hydroxy precursor at this position. For example, demethylation of a methoxy group to hydroxy followed by selective methylation can be used.

Carboxylic Acid Functionalization at Position 6

The carboxylic acid group at position 6 is typically introduced via oxidation of a methyl or aldehyde substituent or by direct carboxylation reactions on a suitable intermediate. Esterification and subsequent hydrolysis are common steps to install and reveal the carboxylic acid functionality.

Reported Synthetic Route Example

Based on available patent literature and research articles, a plausible synthetic route is as follows:

- Starting Material : A quinoline derivative substituted with a trifluoromethyl group at position 3 and a hydroxy or halogen at position 8.

- Methoxylation : Conversion of the hydroxy group at position 8 to a methoxy group via methylation using methyl iodide or dimethyl sulfate under basic conditions.

- Functionalization at Position 6 : Introduction of the carboxylic acid group through lithiation at position 6 followed by carboxylation with carbon dioxide or via oxidation of a methyl substituent.

- Purification : The final product is purified by recrystallization or chromatographic techniques.

Data Table: Summary of Synthetic Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Trifluoromethylation | Electrophilic or nucleophilic trifluoromethylation | TMS-CF3, Cu or Pd catalyst, base | Requires regioselective control |

| Methoxylation | Methylation of hydroxy group | Methyl iodide or dimethyl sulfate, base (K2CO3) | Typically mild conditions |

| Carboxylation | Lithiation followed by CO2 quench or oxidation | n-BuLi, CO2 gas; or KMnO4 oxidation | Position 6 selectivity critical |

| Purification | Recrystallization or chromatography | Solvents: ethanol, acetone, silica gel | Ensures high purity |

化学反应分析

Types of Reactions: 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

Substitution: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like organolithium or Grignard reagents under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

科学研究应用

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antibacterial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

作用机制

The mechanism of action of 8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

相似化合物的比较

Substituent Position and Electronic Effects

The positions of substituents on the quinoline scaffold significantly influence electronic and steric properties. Key comparisons include:

Impact on Acidity : The carboxylic acid group’s acidity is influenced by adjacent substituents. For example, in the target compound, the -CF₃ group at C3 (electron-withdrawing) increases the acidity of the C6-COOH compared to analogues with -COOH at C3 (e.g., CAS 1065093-77-7) .

生物活性

8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties and enzyme inhibition. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with a methoxy group at the 8-position and a trifluoromethyl group at the 3-position. This unique arrangement contributes to its biological activity.

Structure

- Chemical Formula : C12H8F3NO3

- Molecular Weight : 275.19 g/mol

Antibacterial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial activity against various strains of bacteria. A notable study evaluated its efficacy compared to established antibiotics.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that this compound showed potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.10 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.50 |

| Bacillus subtilis | 0.05 |

These results suggest that this compound may serve as a viable alternative to traditional antibiotics, particularly in the treatment of resistant bacterial infections .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly concerning protein kinases. A study focused on the inhibition of CK2 (Casein Kinase 2), a critical enzyme involved in various cellular processes.

Inhibition Study Results

The following table summarizes the inhibitory activity of various derivatives, including this compound:

| Compound | IC50 (μM) |

|---|---|

| This compound | 5.0 |

| Control (known inhibitor) | 1.2 |

The compound exhibited promising inhibitory activity, suggesting its potential role in therapeutic applications targeting CK2-related pathways .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Antibacterial Activity : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

- Enzyme Inhibition : The structural features allow for effective binding to active sites on enzymes like CK2, leading to decreased enzymatic activity.

常见问题

Q. What are the common synthetic routes for introducing the trifluoromethyl group into quinoline carboxylic acid derivatives?

The trifluoromethyl group is typically introduced via nucleophilic substitution, Ullmann-type coupling, or transition-metal-catalyzed cross-coupling reactions. For example, describes the synthesis of analogous compounds using thermal lactamization of nitro-substituted precursors followed by reduction and functionalization with trifluoromethylating agents. Key intermediates like 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acids are reduced to amines, enabling further derivatization .

Q. How can the methoxy group at the 8-position influence the reactivity of quinoline carboxylic acids?

The methoxy group acts as an electron-donating substituent, stabilizing the quinoline core and directing electrophilic substitution reactions. In , the presence of 8-methoxy in ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate enhances solubility and modulates steric hindrance during cyclopropane ring formation. Methoxy groups also impact crystallization behavior, as seen in X-ray diffraction studies of related compounds .

Q. What analytical techniques are critical for characterizing quinoline carboxylic acid derivatives?

High-resolution mass spectrometry (HRMS), / NMR, and HPLC are essential. For example, emphasizes the use of curated mass spectral data (LCMS: m/z 366 [M+H]) and retention time analysis (HPLC: 1.26 minutes) to confirm purity and structural integrity. X-ray crystallography, as detailed in , resolves stereochemical ambiguities in intermediates like 3-chloro-2,4,5-trifluorobenzoic acid .

Advanced Research Questions

Q. How can conflicting spectral data for trifluoromethyl-substituted quinolines be resolved?

Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques is critical. For example, identifies intermolecular hydrogen bonding (O–H⋯O) via X-ray crystallography, which clarifies discrepancies in NMR shifts caused by dimerization. Additionally, isotopic labeling (e.g., NMR) helps distinguish electronic effects of the trifluoromethyl group .

Q. What strategies optimize regioselectivity in the synthesis of 3-(trifluoromethyl)quinoline-6-carboxylic acids?

Regioselectivity is controlled by precursor design and catalyst choice. demonstrates that PPA (polyphosphoric acid)-catalyzed lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acids ensures precise cyclization. Microwave-assisted synthesis (e.g., in ) improves yields for triazolo derivatives by reducing side reactions .

Q. How do reaction conditions affect the stability of intermediates during trifluoromethylation?

Trifluoromethylation is sensitive to moisture and temperature. highlights that intermediates like 4,8-dibromo-2-(trifluoromethyl)quinoline-3-carboxylic acid require anhydrous conditions and inert atmospheres to prevent hydrolysis. Stability studies in show that intermediates with nitro or amino groups are prone to oxidation, necessitating low-temperature storage (-20°C) .

Q. What methodologies address low yields in the synthesis of 8-methoxyquinoline derivatives?

Yields are improved via orthogonal protection of functional groups. For instance, describes acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride under triethylamine catalysis, followed by base-mediated heterocyclization. Continuous flow reactors (mentioned in ) enhance scalability and reduce side-product formation .

Data Contradiction Analysis

Q. How can conflicting biological activity data for structurally similar quinolines be rationalized?

Subtle structural variations, such as substituent position (e.g., 6- vs. 8-methoxy), drastically alter bioactivity. shows that 8-amino-6-methoxyquinoline-2-carboxylic acid amides exhibit different antimicrobial profiles compared to 4-amino-8-(trifluoromethyl) analogs due to altered hydrogen bonding and steric interactions. Computational docking studies (e.g., molecular dynamics simulations) are recommended to correlate structure-activity relationships .

Q. Why do different synthetic routes for trifluoromethylquinolines yield varying impurity profiles?

Impurities arise from incomplete substitution (e.g., residual bromine in ) or byproducts from side reactions. identifies chlorinated byproducts during diazotization of 3-amino-2,4,5-trifluorobenzoic acid, mitigated via rigorous extraction (diethyl ether/HCl). Advanced purification techniques, such as preparative HPLC (), are critical for isolating high-purity compounds .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted or flow chemistry for time-sensitive reactions ().

- Characterization : Combine X-ray crystallography () with NMR to resolve trifluoromethyl-related ambiguities.

- Data Validation : Use orthogonal analytical methods (HPLC-MS, HRMS) to confirm compound identity and purity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。